molecular formula C16H16O4S B277472 Ethyl 4-[(phenylsulfonyl)methyl]benzoate

Ethyl 4-[(phenylsulfonyl)methyl]benzoate

Cat. No.: B277472
M. Wt: 304.4 g/mol
InChI Key: XVDVKVXKCKDGJX-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylsulfonyl)methyl]benzoate is an ethyl benzoate derivative featuring a phenylsulfonylmethyl substituent at the para-position of the aromatic ring. This compound belongs to a broader class of sulfonyl-containing benzoates, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-(benzenesulfonylmethyl)benzoate

InChI

InChI=1S/C16H16O4S/c1-2-20-16(17)14-10-8-13(9-11-14)12-21(18,19)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3

InChI Key

XVDVKVXKCKDGJX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Sulfonyl Group

Ethyl 4-{[(4-Fluorophenyl)sulfonyl]amino}benzoate (CAS 349402-78-4)
  • Structure : A sulfonamide linkage replaces the methylene bridge in the target compound, with a fluorine atom at the para-position of the phenylsulfonyl group.
  • Synthesis: Likely synthesized via sulfonylation of ethyl 4-aminobenzoate with 4-fluorophenylsulfonyl chloride.
Ethyl 4-{[(4-Methylphenyl)sulfonyl]oxy}benzoate (CAS 98634-20-9)
  • Structure : Contains a sulfonate ester (SO₃⁻) linkage instead of a sulfonylmethyl group.
  • Properties : The sulfonate ester is more polar and hydrolytically labile compared to the sulfonylmethyl group, influencing solubility and reactivity in resin formulations .
  • Applications : Used in polymer chemistry as a reactive intermediate, as seen in the synthesis of 4-(tosyloxy)benzoate derivatives .

Linker Group Modifications

Ethyl 4-(Carbamoylamino)benzoate Derivatives
  • Structure: Urea (carbamoylamino) group replaces the sulfonylmethyl moiety.
  • Properties : The urea group enables hydrogen bonding, critical in structure–activity relationship (SAR) studies for aquaporin inhibitors. These compounds exhibit selectivity for aquaporin-3 and -7, suggesting the sulfonylmethyl group in the target compound may alter target specificity .
Ethyl 4-({[(Phenylsulfonyl)amino]acetyl}amino)benzoate (CAS 664360-25-2)
  • Structure : Incorporates a sulfonamidoacetyl spacer, adding conformational flexibility.
  • Properties : The extended linker may enhance interactions with deeper binding pockets in enzymes, though this modification could reduce metabolic stability .

Substituent Effects on Reactivity and Performance

Ethyl 4-(Dimethylamino)benzoate
  • Structure: Dimethylamino group at the para-position instead of sulfonylmethyl.
  • Properties : Acts as a co-initiator in resin cements, demonstrating higher reactivity than methacrylate analogues. The sulfonyl group in the target compound may reduce electron-donating capacity, affecting polymerization efficiency .
Ethyl 4-(Sulfooxy)benzoate
  • Structure : Sulfate ester at the para-position.
  • Properties : Isolated from natural sources (e.g., bamboo shoots), this compound’s sulfate group confers high water solubility, contrasting with the lipophilic sulfonylmethyl group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Key Properties/Applications References
Ethyl 4-[(phenylsulfonyl)methyl]benzoate Phenylsulfonylmethyl C₁₆H₁₆O₄S Potential enzyme inhibitor, polymer intermediate [1], [7]
Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate 4-Fluorosulfonamide C₁₅H₁₄FNO₄S Enhanced acidity, medicinal chemistry [3], [10]
Ethyl 4-{[(4-methylphenyl)sulfonyl]oxy}benzoate 4-Methylsulfonate ester C₁₆H₁₆O₅S Hydrolytic lability, polymer synthesis [4], [13]
Ethyl 4-(carbamoylamino)benzoate Urea C₁₀H₁₂N₂O₃ Aquaporin inhibition, hydrogen bonding [1]
Ethyl 4-(dimethylamino)benzoate Dimethylamino C₁₁H₁₅NO₂ High reactivity in resin polymerization [6]

Key Research Findings

  • Aquaporin Inhibition : Sulfonyl-containing benzoates, including urea-linked analogues, show selectivity for aquaporin isoforms, suggesting the target compound’s sulfonylmethyl group could be optimized for similar biological activity .
  • Resin Chemistry: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate derivatives in resin formulations, highlighting the impact of substituent electronics on reactivity .
  • Natural Occurrence : Sulfated benzoates (e.g., ethyl 4-(sulfooxy)benzoate) are found in plants, whereas synthetic sulfonylmethyl derivatives may require tailored solubility profiles for pharmaceutical use .

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